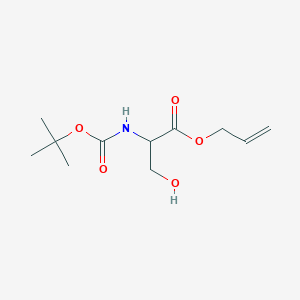

N-Boc-L-Serine Allyl Ester

Description

Properties

IUPAC Name |

prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCJZSOZYIDKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-L-Serine Allyl Ester can be synthesized through various methods. One common approach involves the amidation of N-Boc-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . Another method involves the use of allyl-carbamate (Alloc-carbamate), tert-butyl-carbamate (Boc-carbamate), and benzyl-carbamate (Cbz-carbamate) in organic synthetic processes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-Serine Allyl Ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used in peptide synthesis, where it acts as a protecting group for serine .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include isocyanates, Grignard reagents, and 2-chloropyridine . The reaction conditions are typically mild, ensuring that the protecting group remains intact during the synthesis process .

Major Products: The major products formed from reactions involving this compound include peptide structures containing unnatural amino acids, peptide conjugates, and non-peptide compounds such as small molecules, polymers, and bioconjugates .

Scientific Research Applications

N-Boc-L-Serine Allyl Ester has a wide range of scientific research applications. In chemistry, it is used in peptide synthesis and organic synthesis to create peptide structures containing unnatural amino acids and peptide conjugates . In biology, it facilitates peptide ligation and cyclization, which are essential for studying protein-protein interactions and enzyme functions . In medicine, it is used in the synthesis of therapeutic peptides and small molecules . In industry, it finds utility in the synthesis of non-peptide compounds, such as polymers and bioconjugates .

Mechanism of Action

N-Boc-L-Serine Allyl Ester exerts its effects by acting as a protecting group for serine. This allows for the creation of complex peptide structures and conjugates, which can be used in various research and industrial applications .

Comparison with Similar Compounds

Ester Group Variants

Key Findings :

- The allyl ester’s lability under mild conditions (e.g., Pd⁰ catalysis) makes it superior for stepwise peptide assembly compared to methyl or ethyl esters, which require acidic/basic deprotection .

- Allyl esters adjacent to double bonds (e.g., in phytol-based esters) hydrolyze faster due to electron-deficient ester carbonyl activation . This property is critical for timed release in drug delivery systems.

Functional Group Compatibility

- This compound: The allyl group enables post-synthetic modifications, such as thiol-ene click chemistry, which methyl/ethyl esters cannot support .

- Allyl β-Keto Esters: Palladium-catalyzed reactions with allyl β-keto esters (e.g., Carroll rearrangement) highlight the allyl group’s role in facilitating cyclization, a feature less pronounced in non-allylated analogs .

- Allyl Chloroformate (CAS 2937-50-0) : Demonstrates broader electrophilic reactivity but lacks the Boc group’s amine protection, limiting use in peptide synthesis .

Stability and Toxicity Considerations

Biological Activity

N-Boc-L-Serine Allyl Ester is a significant compound in organic chemistry, particularly in peptide synthesis and other biological applications. This article explores its biological activity, synthesis, and various applications, supported by data tables and findings from relevant research studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen and an allyl ester on the carboxyl group. This structure allows for selective reactions during peptide synthesis, making it a valuable building block.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its subsequent use in biological research. The compound exhibits several key activities:

- Peptide Synthesis : It serves as a protected amino acid that facilitates the formation of peptides without interference from side reactions. The Boc group protects the amino group, while the allyl ester protects the hydroxyl group of serine, allowing for selective coupling with other amino acids during solid-phase peptide synthesis (SPPS) .

- Enzyme Studies : this compound is utilized in enzyme kinetics studies, where it helps researchers understand enzyme-substrate interactions and metabolic pathways. This can lead to insights into potential therapeutic targets .

- Drug Development : The compound's stability during various chemical reactions makes it useful in drug design, particularly for developing neuroprotective agents that target specific pathways in the nervous system .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Functional Groups : The serine hydroxyl group is protected using an allyl group while the amino group is protected with a Boc group.

- Coupling Reactions : The protected serine can then be coupled with other amino acids or peptide fragments using standard coupling reagents such as HATU or DIC.

- Deprotection : Under acidic conditions, the Boc group can be removed to yield free L-serine for further reactions.

Example Synthetic Route

| Step | Reaction | Yield |

|---|---|---|

| 1 | Protection of L-serine with Boc anhydride | 90% |

| 2 | Formation of allyl ester | 85% |

| 3 | Coupling with another amino acid | 75% |

Case Studies

Several studies have demonstrated the utility of this compound in synthetic chemistry:

- Study on Cyclodepsipeptides : Researchers utilized this compound in synthesizing bioactive cyclodepsipeptides, showcasing its effectiveness in complex peptide assembly .

- Enzyme Kinetics Research : A study highlighted how the compound was employed to investigate enzyme mechanisms, providing insights into metabolic pathways crucial for drug development .

Applications

This compound has diverse applications across various fields:

- Biotechnology : Enhances protein stability during formulation processes essential for biopharmaceuticals.

- Cosmetic Chemistry : Investigated for improving the stability and efficacy of active ingredients in skincare products.

- Research and Development : A vital component in developing new therapeutic agents targeting specific biological pathways.

Q & A

Q. How does N-Boc-L-Serine Allyl Ester function as a dual protecting group in peptide synthesis?

this compound combines the Boc (tert-butoxycarbonyl) group for amino protection and the allyl ester for carboxyl protection. The Boc group shields the α-amino group of serine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions like premature cyclization. The allyl ester protects the carboxyl group, allowing selective deprotection under mild catalytic conditions (e.g., Pd(0)/ligand systems) without disturbing acid-labile Boc groups. This dual protection is critical for synthesizing peptides with unnatural amino acids or complex architectures .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of allyl ester protons (δ ~4.5–5.3 ppm) and Boc tert-butyl groups (δ ~1.4 ppm).

- HPLC : Assess purity (>95% recommended for synthetic intermediates).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and Boc carbamate bands (~1680 cm⁻¹). These methods are standard for validating synthetic intermediates in peer-reviewed studies .

Q. What solvents and conditions optimize the incorporation of this compound into peptide chains?

Use polar aprotic solvents like DMF or DCM to enhance solubility during coupling. Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma Pure at 0–25°C. Maintain a pH of 8–9 (using DIEA or NMM) to ensure efficient amide bond formation. Avoid prolonged exposure to basic conditions to prevent Boc cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in deprotection efficiency of the allyl ester under Pd(0) catalysis?

Inconsistent deprotection may arise from:

- Catalyst Poisoning : Trace oxygen or sulfur-containing impurities in solvents can deactivate Pd(0). Use degassed solvents and inert atmospheres.

- Ligand Selection : Bulky ligands (e.g., PPh₃) improve regioselectivity but slow kinetics. Optimize with mixed ligands (e.g., Pd(PPh₃)₄ with DMAP).

- Substrate Steric Hindrance : Bulky adjacent residues may require extended reaction times (12–24 hrs) or elevated temperatures (35–40°C). Validate success via TLC (disappearance of allyl ester spot) and LC-MS .

Q. What strategies enable orthogonal deprotection of this compound in multi-step syntheses?

Combine Boc/allyl protection with acid-labile groups (e.g., Trt for cysteine) or photolabile groups (e.g., NVOC). For example:

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Racemization occurs during esterification or Boc protection. Mitigation strategies:

Q. What are the best practices for documenting synthetic protocols involving this compound to ensure reproducibility?

Follow IUPAC guidelines and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail stoichiometry, solvent purity, and catalyst loading (e.g., "Pd(PPh₃)₄, 5 mol%").

- Supporting Information : Include raw NMR/FT-IR spectra, HPLC chromatograms, and MS data.

- Critical Parameters : Note temperature sensitivity (e.g., "reflux at 40°C, not 60°C") and inert atmosphere requirements .

Methodological Notes

- Data Contradictions : If NMR signals for allyl esters persist post-deprotection, confirm catalyst activity using a control reaction with a simple allyl ester (e.g., allyl acetate) .

- Safety : Allyl esters are flammable; store under nitrogen at –20°C. Use explosion-proof equipment during Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.